5,6-Dibromo-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid
Overview
Description
5,6-Dibromo-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid is a complex organic compound with the molecular formula C8H6Br2O4. This compound is known for its unique bicyclic structure, which includes an oxabicyclo[2.2.1]heptane core. It is often used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dibromo-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid typically involves the bromination of 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid. This reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the 5 and 6 positions of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions, utilizing bromine or bromine-containing reagents. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
5,6-Dibromo-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in different products.
Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield debrominated derivatives .
Scientific Research Applications
5,6-Dibromo-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 5,6-Dibromo-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid exerts its effects involves interactions with specific molecular targets. The bromine atoms and the bicyclic structure play a crucial role in its reactivity and interactions with other molecules. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on the context .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid: This compound shares the same bicyclic core but lacks the bromine atoms.
Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: Another similar compound with a different substitution pattern.
Uniqueness
5,6-Dibromo-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid is unique due to the presence of bromine atoms at specific positions, which significantly alters its chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
5,6-dibromo-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O5/c9-3-4(10)6-2(8(13)14)1(7(11)12)5(3)15-6/h1-6H,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUAFDGEUWEBOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C2C(C(C1O2)Br)Br)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00978472 | |
Record name | 5,6-Dibromo-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00978472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.95 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6280-79-1 | |
Record name | NSC6138 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6138 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,6-Dibromo-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00978472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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